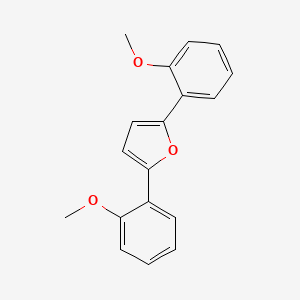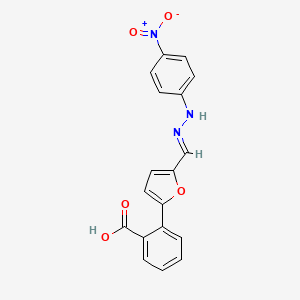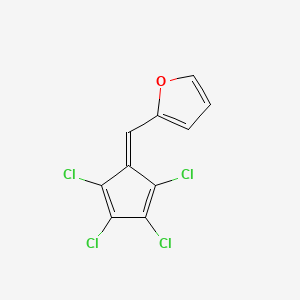
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- is a chemical compound characterized by its unique structure, which includes a furan ring and a tetrachlorocyclopentadienylidene moiety
Métodos De Preparación
The synthesis of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- typically involves the reaction of furan derivatives with tetrachlorocyclopentadiene. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- involves its interaction with cellular components. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the furan ring, which allows it to intercalate between DNA base pairs. Additionally, the tetrachlorocyclopentadienylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function .
Comparación Con Compuestos Similares
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: Unlike Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-, furan-2-carboxylic acid is primarily used in the synthesis of pharmaceuticals and agrochemicals.
2,5-Dimethylfuran: This compound is used as a biofuel due to its high energy density and stability.
Propiedades
Número CAS |
129958-47-0 |
|---|---|
Fórmula molecular |
C10H4Cl4O |
Peso molecular |
281.9 g/mol |
Nombre IUPAC |
2-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]furan |
InChI |
InChI=1S/C10H4Cl4O/c11-7-6(4-5-2-1-3-15-5)8(12)10(14)9(7)13/h1-4H |
Clave InChI |
UFNDBKHPWLFHEI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


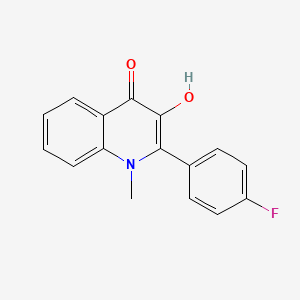
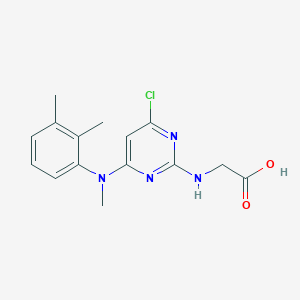
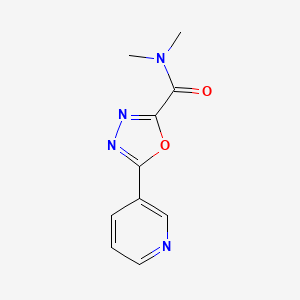
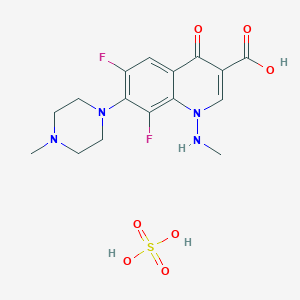
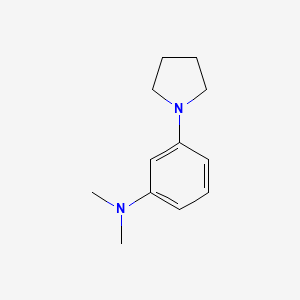

![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
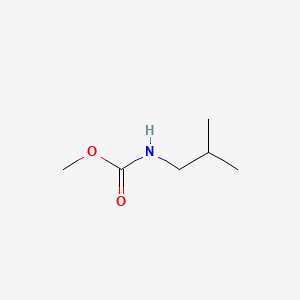

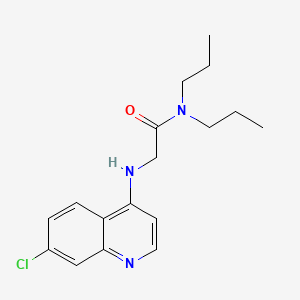
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
